Product packaging for 2-Bromo-5-formylbenzonitrile(Cat. No.:CAS No. 1228829-43-3)

2-Bromo-5-formylbenzonitrile

Cat. No.: B580451
CAS No.: 1228829-43-3
M. Wt: 210.03
InChI Key: ISDAIUVVUFKSKP-UHFFFAOYSA-N
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Description

Significance of Benzonitrile (B105546) Derivatives in Contemporary Organic Synthesis

Benzonitrile, an aromatic compound consisting of a benzene (B151609) ring attached to a cyano group, and its derivatives are fundamental building blocks in organic synthesis. solubilityofthings.comatamankimya.com The nitrile group is a versatile functional group that can be converted into a variety of other functionalities, including amines, amides, carboxylic acids, and ketones. This reactivity, coupled with the stability of the benzene ring, makes benzonitrile derivatives valuable precursors in the synthesis of pharmaceuticals, agrochemicals, dyes, and materials with specific electronic and optical properties. atamankimya.comsmolecule.com The ability of benzonitriles to participate in various C-C and C-N bond-forming reactions further underscores their importance in constructing complex molecular architectures. nih.gov

Strategic Importance of Halogenated and Formylated Benzonitrile Scaffolds

The strategic introduction of halogen and formyl groups onto the benzonitrile scaffold significantly enhances its synthetic utility. Halogen atoms, such as bromine, serve as excellent handles for cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. ossila.comnumberanalytics.com This is particularly valuable in the construction of biaryl systems and other complex frameworks. ossila.com The formyl group (an aldehyde) is also highly reactive and can participate in a wide array of chemical transformations, including reductive amination, Wittig reactions, and aldol (B89426) condensations. The presence of both a halogen and a formyl group on the same benzonitrile ring creates a multifunctional platform where each group can be selectively manipulated, allowing for a stepwise and controlled elaboration of the molecule. This dual reactivity makes halogenated and formylated benzonitriles powerful intermediates in multi-step synthetic sequences. ossila.comnumberanalytics.com

Research Trajectory and Scholarly Contributions Pertaining to 2-Bromo-5-formylbenzonitrile

This compound (C8H4BrNO) has garnered attention in the scientific community as a key intermediate in the synthesis of various high-value compounds. uni.luchemspider.comnih.gov Research has focused on developing efficient synthetic routes to this compound and exploring its reactivity in subsequent transformations. Notably, it has been utilized as a precursor in the synthesis of isoindolinones, a class of nitrogen-containing heterocyclic compounds with potential biological activities. mdpi.commdpi.com The unique arrangement of the bromo, formyl, and cyano groups on the benzene ring allows for a range of chemical manipulations, making it a subject of interest for chemists seeking to build complex molecular structures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4BrNO B580451 2-Bromo-5-formylbenzonitrile CAS No. 1228829-43-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-formylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO/c9-8-2-1-6(5-11)3-7(8)4-10/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISDAIUVVUFKSKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80733844
Record name 2-Bromo-5-formylbenzonitrile
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URL https://comptox.epa.gov/dashboard/DTXSID80733844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228829-43-3
Record name 2-Bromo-5-formylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80733844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Bromo 5 Formylbenzonitrile and Analogues

Direct Synthetic Approaches to 2-Bromo-5-formylbenzonitrile

Direct synthetic methods aim to construct the target molecule by introducing the bromo and formyl groups onto a benzonitrile (B105546) backbone or by modifying a pre-existing substituted benzene (B151609) ring.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This strategy involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. wikipedia.org In the context of synthesizing this compound, 3-bromobenzonitrile (B1265711) can serve as the starting material. The cyano group can act as a moderate directing group, while the bromine atom can also influence the regioselectivity of the metalation. organic-chemistry.org

The process begins with the lithiation of 3-bromobenzonitrile. The choice of the organolithium reagent and reaction conditions is crucial to favor deprotonation at the C2 position over halogen-lithium exchange or addition to the nitrile group. acs.org The resulting aryllithium intermediate is then reacted with a formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality. uni-muenchen.de Subsequent aqueous workup yields the desired this compound. It's important to maintain low temperatures throughout the reaction to ensure the stability of the aryllithium species. acs.org

A study on the metalation of 3-bromobenzonitrile using lithium diisopropylamide (LDA) followed by quenching with various electrophiles has been reported. acs.org While this study focused on silylation, the principle of ortho-metalation directed by the bromine and cyano groups is demonstrated. acs.org

An alternative direct approach involves the sequential bromination and formylation of a suitable benzonitrile precursor. Starting with 3-formylbenzonitrile, electrophilic bromination would be expected to occur at the meta position relative to both the formyl and cyano groups, which are both deactivating and meta-directing. However, this would lead to 3-bromo-5-formylbenzonitrile, not the desired isomer.

A more viable route starts with a precursor where the desired substitution pattern can be achieved. For instance, the bromination of a benzonitrile derivative with an ortho-para directing group that can later be converted to a formyl group could be considered.

The direct formylation of 3-bromobenzonitrile can also be explored. The Vilsmeier-Haack reaction is a common method for formylating electron-rich aromatic compounds. mychemblog.comwikipedia.org However, for electron-deficient rings like 3-bromobenzonitrile, this reaction is generally less efficient. wikipedia.org The nitrile group is deactivating, making electrophilic substitution challenging.

This strategy involves starting with a 5-bromo-2-substituted benzaldehyde (B42025) and converting the substituent at the 2-position into a cyano group. For example, starting with 2-amino-5-bromobenzaldehyde, a Sandmeyer reaction can be employed. This involves the diazotization of the amino group with a nitrite (B80452) source, followed by treatment with a copper(I) cyanide to introduce the nitrile functionality.

Another approach is the conversion of 2-bromo-5-hydroxybenzaldehyde. lifechempharma.com The hydroxyl group can be converted into a better leaving group, such as a triflate, which can then be displaced by a cyanide source through a palladium-catalyzed cross-coupling reaction.

A documented synthesis of this compound starts from 2-amino-5-bromobenzonitrile. rsc.org In this route, the amino group is first converted to a bromo group via a Sandmeyer-type reaction, followed by the introduction of the formyl group. rsc.org

Bromination and Formylation Routes from Precursor Benzonitriles

Precursor-Based Synthesis and Functional Group Interconversions

These methods rely on synthesizing a precursor molecule that already contains the desired bromine and aldehyde or nitrile functionalities, followed by a final step to introduce the missing group.

The Rosenmund–von Braun reaction is a classic method for converting aryl halides to aryl nitriles using copper(I) cyanide. organic-chemistry.orgwikipedia.orgsynarchive.com This reaction is typically performed at high temperatures in a polar solvent like DMF or pyridine. organic-chemistry.org To synthesize this compound, one could envision starting with a dihalogenated precursor like 2,5-dibromobenzaldehyde. However, selective cyanation at the desired position would be a challenge.

A more direct precursor would be 2-bromo-5-iodobenzaldehyde, where the more reactive iodo group could be selectively replaced by a nitrile. A related synthesis has been reported for an analogue, 2-fluoro-5-formylbenzonitrile, which was prepared from 3-bromo-4-fluorobenzaldehyde (B1265969) and cuprous cyanide. chemicalbook.com

Modern variations of the Rosenmund-von Braun reaction may use palladium or nickel catalysts, which can offer milder reaction conditions and improved functional group tolerance. numberanalytics.com

The Vilsmeier-Haack reaction introduces a formyl group onto an activated aromatic ring using a Vilsmeier reagent, which is typically formed from DMF and phosphorus oxychloride (POCl₃). mychemblog.comwikipedia.org As mentioned earlier, this reaction is most effective on electron-rich aromatic systems. wikipedia.org The substrate for this approach would be 3-bromobenzonitrile. The bromine atom and the cyano group are both deactivating, making the aromatic ring electron-deficient and thus less reactive towards electrophilic substitution. The formylation, if it were to occur, would be directed to the position meta to both substituents, which is the C5 position. However, forcing conditions might be required, potentially leading to low yields and side reactions.

A study on the Vilsmeier-Haack formylation of N-phenylazacrown compounds demonstrates the utility of this reaction for introducing formyl groups onto various aromatic systems. photonics.ru While not directly applicable to 3-bromobenzonitrile, it highlights the general methodology.

Data Tables

Table 1: Key Starting Materials and Reagents

Compound NameRole
3-BromobenzonitrileStarting material for ortho-metalation
n-ButyllithiumLithiating agent
N,N-Dimethylformamide (DMF)Formylating agent
2-Amino-5-bromobenzaldehydePrecursor for Sandmeyer reaction
Copper(I) cyanideCyanating agent in Rosenmund-von Braun reaction
3-BromobenzaldehydePrecursor for further functionalization
Phosphorus oxychlorideReagent for Vilsmeier-Haack reaction

Table 2: Summary of Synthetic Strategies

StrategyPrecursorKey ReactionAdvantagesChallenges
Directed Ortho-Metalation3-BromobenzonitrileLithiation and formylationHigh regioselectivityRequires low temperatures, sensitive intermediates
Conversion of Substituted Benzaldehydes2-Amino-5-bromobenzaldehydeSandmeyer reactionUtilizes readily available starting materialsDiazonium salts can be unstable
Rosenmund–von Braun Reaction2,5-Dihalogenated benzaldehydeCyanation of aryl halideEstablished method for nitrile synthesisHarsh reaction conditions, potential for side reactions
Vilsmeier-Haack Formylation3-BromobenzonitrileElectrophilic formylationDirect formylation approachLow reactivity of the electron-deficient ring

List of Compound Names Mentioned

this compound

3-Bromobenzonitrile

N,N-Dimethylformamide (DMF)

n-Butyllithium

Lithium diisopropylamide (LDA)

3-Formylbenzonitrile

3-Bromo-5-formylbenzonitrile

2-Amino-5-bromobenzaldehyde

Copper(I) cyanide

2-Bromo-5-hydroxybenzaldehyde

2-Amino-5-bromobenzonitrile

2,5-Dibromobenzaldehyde

2-Bromo-5-iodobenzaldehyde

2-Fluoro-5-formylbenzonitrile

3-Bromo-4-fluorobenzaldehyde

Phosphorus oxychloride (POCl₃)

N-Phenylazacrown compounds

Bromination of Formylbenzonitrile Derivatives

The introduction of a bromine atom onto a formylbenzonitrile scaffold is a key transformation for accessing compounds like this compound. This process typically involves the electrophilic substitution of a benzaldehyde or benzonitrile derivative. The regioselectivity of the bromination is governed by the directing effects of the existing substituents—the formyl (-CHO) and cyano (-CN) groups are both meta-directing and deactivating, while activating groups on the ring will dictate the position of bromination.

One synthetic approach involves the bromination of a precursor molecule. For instance, the synthesis of the related compound, 2-fluoro-5-formylbenzonitrile, has been achieved by taking 4-fluorobenzaldehyde (B137897) as a starting material, which undergoes bromination followed by a cyanidation step. google.com Another patented method starts with 2-fluoro-5-methylbenzonitrile, which is subjected to bromination and subsequent hydrolysis to yield the target product. google.com These examples highlight that direct bromination of a substituted benzaldehyde or benzonitrile is a common strategy.

The choice of brominating agent and reaction conditions is crucial for achieving high yield and selectivity. Common reagents include liquid bromine, often in the presence of a Lewis acid catalyst, or N-bromosuccinimide (NBS) for milder conditions. For example, the bromination of 3-(hydroxymethyl)benzonitrile can be performed using bromine in an organic solvent like dichloromethane (B109758) to produce 4-bromo-3-(hydroxymethyl)benzonitrile.

Table 1: Examples of Bromination Reactions for Benzonitrile/Benzaldehyde Derivatives

Starting MaterialBrominating Agent/ConditionsProductReference
4-FluorobenzaldehydeLiquid Bromine or Fuming Sulfuric Acid3-Bromo-4-fluorobenzaldehyde google.com
2-Fluoro-5-methylbenzonitrileNot specified2-Fluoro-5-(bromomethyl)benzonitrile google.com
3-(Hydroxymethyl)benzonitrileBromine/Dichloromethane4-Bromo-3-(hydroxymethyl)benzonitrile

Advanced Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry has increasingly turned to advanced catalytic systems to improve efficiency, selectivity, and functional group tolerance. The synthesis of this compound and its analogues benefits significantly from these developments, particularly in the areas of palladium-catalyzed cross-coupling, asymmetric synthesis, and electrochemical methods.

Palladium-Catalyzed Coupling Reactions in Benzonitrile Functionalization

Palladium-catalyzed cyanation of aryl halides is a cornerstone of modern organic synthesis for the preparation of benzonitriles. rsc.org This methodology provides a powerful alternative to traditional methods like the Sandmeyer or Rosenmund-von Braun reactions, which often require harsh conditions and stoichiometric amounts of toxic copper cyanide. nih.gov The palladium-catalyzed approach allows for the efficient introduction of a nitrile group onto an aromatic ring, such as one already containing bromo and formyl substituents. rsc.orgnih.gov

These reactions typically involve an aryl bromide or chloride, a cyanide source, and a palladium catalyst, often supported by a phosphine (B1218219) ligand. organic-chemistry.org A variety of cyanide sources have been developed to mitigate the toxicity and handling issues associated with simple alkali metal cyanides. Potassium ferrocyanide (K₄[Fe(CN)₆]), a nontoxic and stable solid, has emerged as a practical cyanide source for the ligand-free palladium-catalyzed cyanation of aryl bromides. organic-chemistry.org Zinc cyanide (Zn(CN)₂) is another widely used reagent that often leads to cleaner reactions and is compatible with a broad range of functional groups. nih.gov

The development of sophisticated ligands and pre-catalysts has been crucial in overcoming challenges such as catalyst deactivation by cyanide. nih.gov For example, the use of palladacycle precatalysts or specific phosphine ligands like t-BuXPhos can lead to highly efficient cyanation of both aryl bromides and more challenging aryl chlorides under mild conditions. nih.govnih.gov

Table 2: Palladium-Catalyzed Cyanation of Aryl Halides

Cyanide SourceCatalyst/Ligand SystemSubstrate ScopeKey FeaturesReference(s)
K₄[Fe(CN)₆]·3H₂OPd(OAc)₂ (ligand-free)Aryl bromidesNontoxic cyanide source, high turnover numbers. organic-chemistry.org
Zn(CN)₂(dppf)Pd or Pd/t-BuXPhosAryl/heteroaryl halidesMild conditions, broad functional group tolerance. nih.govnih.gov
KCNPd(OAc)₂ / P–O bidentate ligandAryl bromides and chloridesEffective for electron-deficient and electron-rich substrates. nih.gov

Asymmetric Synthesis Methodologies for 2-Formylbenzonitrile Derivatives

The development of asymmetric methods involving 2-formylbenzonitrile derivatives is crucial for accessing chiral molecules, particularly heterocyclic structures like isoindolinones, which are important in medicinal chemistry. rsc.orgnih.gov Research has focused on organocatalytic and phase-transfer catalysis to induce enantioselectivity.

A notable achievement is the asymmetric synthesis of 3-amino-substituted isoindolinones through a cascade reaction of 2-formylbenzonitriles and various amines. rsc.org This reaction proceeds via a hemiaminal-heterocyclization-intramolecular aza-Mannich sequence under chiral phase-transfer conditions. Bifunctional cinchona-derived ammonium (B1175870) salts have proven to be effective catalysts, providing the target isoindolinones in high yields and with enantiomeric excesses (ee) up to 90%. rsc.org The catalyst's structure, particularly the presence of a hydroxyl group for hydrogen bonding and a bulky substituent on the nitrogen atom, is critical for high enantioselectivity. rsc.org

These methodologies demonstrate that the formyl and nitrile groups of the benzonitrile core can be manipulated in a highly controlled, stereoselective manner to build complex chiral architectures. rsc.orgnih.gov

Table 3: Asymmetric Cascade Reaction of 2-Formylbenzonitriles

CatalystReactantsProductYield/EnantioselectivityReference
Bifunctional Cinchona Ammonium Salt2-Formylbenzonitriles, Primary Amines3-Amino-substituted IsoindolinonesGood yields, up to 90% ee rsc.org
Bifunctional Ammonium Salts (from trans-1,2-cyclohexanediamine)2-Acetylbenzonitrile, Dimethyl Malonate3,3-Disubstituted IsoindolinoneHigh yields, moderate ee (improved by crystallization) nih.gov

Electrochemical Synthesis of Related Benzonitrile Derivatives

Electrochemical methods offer a green and efficient alternative for organic synthesis, often avoiding harsh reagents and operating under mild conditions. nih.govcardiff.ac.uk In the context of benzonitrile derivatives, electrosynthesis has been successfully applied to initiate cascade reactions and forge new bonds.

An electrochemical tandem reaction between anilines and 2-formylbenzonitrile has been developed to produce 3-N-aryl substituted isoindolinones. mdpi.com This process is conducted via constant current electrolysis in a divided cell, using only a catalytic amount of electricity and a supporting electrolyte. mdpi.com This method represents a novel activation strategy for initiating the cascade of chemical reactions leading to the heterocyclic product.

Broader electrochemical approaches have also been used for the synthesis and functionalization of benzonitriles. For example, a copper-catalyzed electrochemical C-H amidation allows for the direct functionalization of benzene and its derivatives using benzonitrile as an amino source under mild, room-temperature conditions. nih.gov Another study reports the synthesis of 4-phenylseleno- and 4-phenyltelluro-benzonitrile via an electrochemically induced aromatic nucleophilic substitution (S_RN_1) mechanism. These examples underscore the potential of electrochemistry to create complex benzonitrile derivatives through sustainable and innovative pathways.

Table 4: Electrochemical Synthesis Involving Benzonitrile Derivatives

Reaction TypeSubstratesProduct TypeKey ConditionsReference(s)
Cascade Reaction2-Formylbenzonitrile, AnilinesN-Aryl IsoindolinonesConstant current electrolysis, divided cell, Pt-cathode mdpi.com
C-H AmidationArenes, BenzonitrileN-Aryl AmidesCopper acetate (B1210297) catalyst, constant current, room temperature nih.gov
Aromatic Nucleophilic Substitution (S_RN_1)4-Bromobenzonitrile, PhSe⁻/PhTe⁻4-Phenylseleno/telluro-benzonitrileElectrochemically induced, acetonitrile (B52724) with sonication

Reactivity and Transformations of 2 Bromo 5 Formylbenzonitrile in Organic Synthesis

Chemical Reactivity of the Functional Groups

The unique reactivity of each functional group in 2-bromo-5-formylbenzonitrile can be selectively harnessed to build molecular complexity. The electron-withdrawing nature of the formyl and nitrile groups influences the reactivity of the aromatic ring, particularly at the bromine-substituted position.

Reactivity of the Bromine Substituent (e.g., Nucleophilic Aromatic Substitution, Cross-Coupling)

The bromine atom on the aromatic ring is a key site for synthetic modification, primarily through cross-coupling reactions. While nucleophilic aromatic substitution (SNAAr) is a possibility, it is generally less favored for bromo-substituted rings compared to those with more activating groups like fluorine, unless under specific reaction conditions. ossila.com The presence of electron-withdrawing formyl and nitrile groups can activate the ring towards nucleophilic attack, but the bromine itself is a moderately good leaving group. iscnagpur.ac.in

Palladium-catalyzed cross-coupling reactions are particularly effective for forming new carbon-carbon and carbon-heteroatom bonds at the position of the bromine atom.

Suzuki-Miyaura Coupling: This reaction allows for the introduction of aryl or vinyl groups by reacting this compound with an appropriate boronic acid or ester in the presence of a palladium catalyst and a base. chemie-brunschwig.ch This method is valued for its mild conditions and tolerance of various functional groups.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, introducing primary or secondary amines to the aromatic ring. ossila.com

Ullmann Condensation: This copper-catalyzed reaction can be used to form biaryl linkages, though it often requires higher temperatures than palladium-catalyzed methods. chemie-brunschwig.ch

Negishi Coupling: Utilizing organozinc reagents, this palladium- or nickel-catalyzed reaction offers high reactivity and selectivity for forming C-C bonds. chemie-brunschwig.ch

The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity in these transformations.

Reactivity of the Formyl Group (e.g., Aldol (B89426) Condensations, Wittig Reactions, Reductions, Oxidations)

The aldehyde (formyl) group is a versatile functional handle that can undergo a variety of transformations.

Oxidation: The formyl group can be readily oxidized to a carboxylic acid using common oxidizing agents like potassium permanganate (B83412) (KMnO4) or pyridinium (B92312) chlorochromate (PCC).

Reduction: The formyl group can be reduced to a primary alcohol (hydroxymethyl group) using reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). This transformation is a key step in the synthesis of certain biologically active molecules.

Reductive Amination: The formyl group can react with amines to form an imine, which is then reduced in situ to an amine. This is a powerful method for introducing substituted amino groups.

Wittig Reaction: This reaction allows for the conversion of the aldehyde to an alkene by reacting it with a phosphorus ylide. This provides a route to extend the carbon chain and introduce a double bond.

Aldol Condensation: The formyl group can participate in aldol condensations with enolates or other nucleophiles, leading to the formation of β-hydroxy carbonyl compounds, which can be further dehydrated to α,β-unsaturated systems.

Reactivity of the Nitrile Group (e.g., Hydrolysis to Amides/Acids, Cycloadditions)

The nitrile group is a valuable precursor to other nitrogen-containing functional groups and can also participate in cycloaddition reactions.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to first form a primary amide and then a carboxylic acid upon further reaction. xdbiochems.comrsc.org Selective hydrolysis to the amide can be achieved under controlled conditions, for instance, using catalysts like tetrabutylammonium (B224687) hydroxide (B78521) (TBAH). rsc.org Nickel-catalyzed reductive hydrolysis can convert nitriles to alcohols. researchgate.net

Cycloaddition Reactions: The nitrile group can act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles like azides to form tetrazoles, or with nitrile oxides to form oxadiazoles. researchgate.netrsc.orgunimi.itmdpi.com These reactions are useful for the construction of five-membered heterocyclic rings.

Cascade and Multicomponent Reactions

The multifunctional nature of this compound makes it an ideal substrate for cascade and multicomponent reactions (MCRs), where multiple bonds are formed in a single operation, leading to a rapid increase in molecular complexity. thieme-connect.comscribd.combeilstein-journals.orgresearchgate.netresearchgate.net

Cyclization Reactions Leading to Fused Heterocycles (e.g., Isoindolinones)

A significant application of this compound and related 2-formylbenzonitriles is in the synthesis of isoindolinones, a scaffold present in many biologically active compounds. In these reactions, the formyl and nitrile groups participate in an intramolecular cyclization. For instance, the reaction of 2-formylbenzonitriles with anilines can lead to the formation of N-aryl isoindolinones. mdpi.commdpi.com However, an attempt to use 5-bromo-2-formylbenzonitrile in an electrochemical-induced cascade reaction with aniline (B41778) was unsuccessful due to decomposition of the starting material. mdpi.commdpi.com In other systems, base-promoted cascade reactions of 2-formylbenzonitriles with other reagents have been shown to produce isoindolinones. acs.org

Tandem Hemiaminal-Heterocyclization-Aza-Mannich Reactions

Research has shown that 2-formylbenzonitriles can undergo a tandem hemiaminal-heterocyclization-aza-Mannich reaction with amines. rsc.org This process, which can be performed under asymmetric phase-transfer catalysis, allows for the stereocontrolled synthesis of complex isoindolinone derivatives. rsc.org This type of reaction highlights the ability of the formyl and nitrile groups to react in a concerted or stepwise manner to build intricate molecular architectures.

Interactive Data Tables

Table 1: Reactivity of Functional Groups in this compound

Functional Group Reaction Type Reagents/Conditions Product Type
Bromine Suzuki-Miyaura Coupling Arylboronic acid, Pd catalyst, base Biaryl derivative
Bromine Buchwald-Hartwig Amination Amine, Pd catalyst, base N-Aryl derivative
Formyl Oxidation KMnO4 or PCC Carboxylic acid
Formyl Reduction NaBH4 or LiAlH4 Alcohol
Formyl Reductive Amination Amine, reducing agent Secondary amine
Nitrile Hydrolysis Acid or base, H2O Amide, Carboxylic acid

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
2-formylbenzonitrile
4-bromopyridin-2-amine
4-cyanobenzaldehyde
Aniline
Benzonitrile (B105546)
Chloroacetaldehyde
Lithium aluminum hydride
Olaparib (B1684210)
Potassium permanganate
Pyridinium chlorochromate
Sodium borohydride

Reactions with Active Methylene (B1212753) Compounds for γ-Lactam Formation

The reaction of this compound with compounds containing an active methylene group represents a significant pathway for the synthesis of γ-lactam scaffolds, specifically leading to the formation of 3-substituted isoindolin-1-ones. These cascade reactions proceed under mild basic conditions, often utilizing inexpensive and environmentally benign bases like potassium carbonate (K2CO3). researchgate.net The transformation is valuable for creating bioactive 3-substituted γ-lactams from readily available starting materials. researchgate.net

The general mechanism for this transformation when conducted with a primary amine as a co-reagent involves a sequence of steps. rsc.org It begins with the formation of a hemiaminal from the reaction between the formyl group of this compound and the primary amine. rsc.org This is followed by a base-catalyzed intramolecular cyclization (heterocyclization). rsc.org The final step is a rearrangement, often via an uncommon aza-Mannich reaction, to yield the stable isoindolinone ring system. rsc.org

When reacting directly with active methylene compounds in the presence of a base, the process is initiated by the deprotonation of the active methylene compound to form a carbanion (enolate). This nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde group on the benzonitrile. The subsequent steps involve an intramolecular cyclization where the nitrile nitrogen acts as a nucleophile, attacking one of the carbonyl groups of the original active methylene compound, followed by tautomerization and rearrangement to furnish the final 3,3-disubstituted isoindolin-1-one (B1195906) product. Such cascade reactions, promoted by a simple base, can combine up to six elemental steps in a single pot. researchgate.net

The versatility of this reaction allows for the introduction of diverse functionalities at the C-3 position of the isoindolinone core, depending on the choice of the active methylene compound.

Table 1: Examples of Active Methylene Compounds for γ-Lactam Formation This table is illustrative and based on the general reactivity of 2-acylbenzonitriles with active methylene compounds.

Active Methylene Compound Resulting γ-Lactam Substructure (at C-3)
Malononitrile Dicyanomethyl
Ethyl Cyanoacetate Cyano(ethoxycarbonyl)methyl
Diethyl Malonate Di(ethoxycarbonyl)methyl
1,3-Indandione 1,3-Dioxo-2-indanyl
Acetoacetanilide Acetyl(phenylcarbamoyl)methyl

Stereoselective Transformations and Chiral Auxiliary Applications

The prochiral nature of this compound makes it an excellent substrate for stereoselective transformations, enabling the synthesis of enantiomerically enriched isoindolinone derivatives. These chiral γ-lactams are of significant interest due to their prevalence in biologically active molecules. beilstein-journals.org

A notable example of a stereoselective transformation is the asymmetric synthesis of chiral N-Mannich bases of 1-isoindolinones through a cascade reaction of 2-formylbenzonitriles and primary amines. rsc.org This reaction can be effectively catalyzed by chiral phase-transfer catalysts, such as bifunctional cinchona alkaloid-derived ammonium (B1175870) salts, in the presence of a base like K2CO3. rsc.org The process yields products with very good yields and high enantiomeric excesses (up to 90% ee). rsc.org The key to the asymmetric induction is the enantioselective aza-Mannich rearrangement step, where the chiral catalyst establishes a network of hydrogen bonds, effectively controlling the stereochemical outcome. rsc.org The reaction demonstrates broad scope, accommodating various substitutions on both the 2-formylbenzonitrile and the amine. rsc.org

Table 2: Enantioselective Synthesis of Isoindolinones from 2-Formylbenzonitrile Derivatives Data adapted from a study on the asymmetric tandem reaction of 2-formylbenzonitriles and amines. rsc.org

2-Formylbenzonitrile Derivative Amine Catalyst Yield (%) ee (%)
2-Formylbenzonitrile Benzylamine QNOH-1 85 88
5-Bromo-2-formylbenzonitrile Benzylamine QNOH-1 82 87
5-Nitro-2-formylbenzonitrile Benzylamine QNOH-1 80 90
4,5-Dimethoxy-2-formylbenzonitrile Benzylamine QNOH-1 88 85
2-Formylbenzonitrile 4-Methoxybenzylamine QNOH-1 86 89
2-Formylbenzonitrile Allylamine QNOH-1 75 80

QNOH-1 is a specific cinchona alkaloid-derived ammonium salt catalyst.

Beyond the use of chiral catalysts, the principles of chiral auxiliary applications are also relevant. A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. researchgate.net While this compound is not itself a chiral auxiliary, it serves as a prochiral substrate in reactions where stereocontrol is exerted by such an auxiliary. researchgate.netnumberanalytics.com For instance, an amine bearing a chiral auxiliary (like one derived from camphor (B46023) or an Evans oxazolidinone) could be reacted with this compound. numberanalytics.com The steric and electronic properties of the auxiliary would direct the subsequent cyclization, leading to the formation of a diastereomerically enriched isoindolinone product. researchgate.net The auxiliary can then be cleaved and recovered, yielding the final enantiomerically enriched product. researchgate.net

Table 3: Mentioned Compounds

Compound Name
This compound
γ-Lactam
Isoindolin-1-one
Potassium carbonate
Malononitrile
Ethyl Cyanoacetate
Diethyl Malonate
1,3-Indandione
Acetoacetanilide
Benzylamine
5-Nitro-2-formylbenzonitrile
4,5-Dimethoxy-2-formylbenzonitrile
4-Methoxybenzylamine
Allylamine
Camphor

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy of 2-Bromo-5-formylbenzonitrile reveals characteristic signals corresponding to the protons in the molecule. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aldehydic proton (CHO) exhibits a singlet peak at approximately 10.00 ppm. rsc.org The aromatic protons appear as a set of multiplets in the range of 7.90 to 8.14 ppm. rsc.org Specifically, a doublet of doublets may be observed for the proton at the 6-position, a doublet for the proton at the 4-position, and a doublet for the proton at the 3-position, reflecting their respective couplings to neighboring protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
10.00 s - CHO
8.14 d 1.9 Ar-H
7.95 dd 8.3, 1.9 Ar-H
7.90 d 8.3 Ar-H

Data recorded in CDCl₃. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. The spectrum of this compound shows distinct signals for each of its eight carbon atoms. The carbonyl carbon of the aldehyde group is typically observed in the downfield region of the spectrum. The carbon atom attached to the bromine atom (C-Br) and the nitrile carbon (C≡N) also have characteristic chemical shifts. The remaining aromatic carbons appear in the typical aromatic region.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm Assignment
190.9 CHO
137.8 Ar-C
135.5 Ar-C
134.4 Ar-C
130.4 Ar-C
129.3 Ar-C
128.0 Ar-C
121.6 C≡N

Data recorded in CDCl₃. rsc.orgrsc.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques provide further structural insights by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): A COSY experiment on this compound would show correlations between protons that are coupled to each other, primarily the adjacent aromatic protons. This helps in assigning the specific positions of the protons on the benzene (B151609) ring. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. columbia.edu For this compound, this would definitively link each aromatic proton signal to its corresponding carbon signal, confirming the assignments made from the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique reveals long-range couplings (typically over two to three bonds) between protons and carbons. columbia.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the nitrile carbon and the carbon bonded to the bromine atom, by observing their correlations with nearby protons. For instance, the aldehydic proton would show a correlation to the carbon atom at the 5-position.

Mass Spectrometry for Molecular Fingerprinting and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In ESI-MS, the compound is typically observed as a protonated molecule [M+H]⁺. mdpi.comresearchgate.net The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. rsc.org For this compound (C₈H₄BrNO), the calculated exact mass can be compared to the experimentally measured mass. The high accuracy of HRMS helps to unequivocally confirm the molecular formula of the compound. rsc.org

Applications of Chromatographic-Mass Spectrometric Coupling (e.g., HPLC-MS)

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is an indispensable tool for the analysis of this compound. This hybrid technique is critical for confirming the identity and assessing the purity of the compound, as well as for monitoring its conversion during chemical synthesis. rsc.orgnih.gov In synthetic chemistry, reaction progress is often carefully monitored by HPLC-MS to observe the depletion of starting materials and the formation of intermediates and final products. rsc.org

Mass spectrometry provides precise mass-to-charge ratio (m/z) data, which is fundamental for molecular weight determination and elemental composition analysis. For this compound, various adducts can be formed depending on the ionization technique, with Electrospray Ionization (ESI) being a commonly employed method. rsc.orgmdpi.com Predicted mass spectrometric data for the compound illustrates the expected ionic species that would be detected. uni.lu For instance, under positive ion mode, the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺ are commonly observed. uni.lu In negative ion mode, the deprotonated molecule [M-H]⁻ is expected. uni.lu

Research on related isomers has shown that some substituted benzonitriles can be susceptible to decomposition under specific analytical conditions, underscoring the necessity of careful method development for accurate characterization. mdpi.com

Table 1: Predicted Mass Spectrometric Data for this compound This interactive table outlines the predicted mass-to-charge ratios (m/z) for various adducts of this compound.

AdductIon TypePredicted m/z
[M+H]⁺Cation209.95491
[M+Na]⁺Cation231.93685
[M+K]⁺Cation247.91079
[M+NH₄]⁺Cation226.98145
[M-H]⁻Anion207.94035
[M+HCOO]⁻Anion253.94583
Data sourced from predictive modeling. uni.lu

Vibrational Spectroscopy for Bonding and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides detailed information about the molecular structure, functional groups, and bonding arrangements of this compound. researchgate.net These non-destructive methods are foundational for qualitative analysis. The interpretation of experimental spectra is often enhanced by quantum chemical calculations, such as Density Functional Theory (DFT), which can simulate the vibrational frequencies and support peak assignments. researchgate.net

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of specific bonds. The resulting spectrum is a unique molecular fingerprint. The analysis of this compound via FTIR would reveal characteristic absorption bands corresponding to its nitrile, formyl, and bromo-aromatic moieties. The weak adsorption of benzonitrile (B105546) derivatives on surfaces like silica (B1680970) has also been analyzed using FTIR spectroscopy. researchgate.net

Table 2: Characteristic FTIR Absorption Bands for this compound This table presents the expected vibrational frequencies and their assignments based on the functional groups present in the molecule.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Aldehyde C-HStretch~2820 and ~2720Weak
Nitrile C≡NStretch~2220 - 2240Strong, Sharp
Aldehyde C=OStretch~1690 - 1715Strong
Aromatic C=CRing Stretch~1450 - 1600Medium to Weak
C-BrStretch~500 - 600Medium to Strong
Frequency ranges are based on established data for substituted benzonitriles and related aromatic compounds. researchgate.net

Raman spectroscopy is a complementary technique that involves the inelastic scattering of monochromatic light. It is particularly effective for detecting vibrations of non-polar and symmetric bonds. For this compound, Raman spectroscopy provides confirmatory data for the functional groups identified by FTIR and offers unique insights into the skeletal vibrations of the benzene ring. google.com.na Studies on benzonitrile have highlighted the utility of Raman spectroscopy in analyzing the vibrational relaxation of the nitrile group. A prominent feature in the Raman spectra of benzonitrile derivatives is the sharp peak associated with the trigonal breathing mode of the benzene ring. researchgate.net

Table 3: Characteristic Raman Shifts for this compound This table displays the expected Raman shifts and their corresponding vibrational modes for the molecule.

Functional GroupVibration TypeExpected Raman Shift (cm⁻¹)Intensity
Nitrile C≡NStretch~2220 - 2240Strong
Aldehyde C=OStretch~1690 - 1715Weak to Medium
Aromatic C=CRing Stretch~1580 - 1610Strong
Aromatic RingTrigonal Breathing~1000Strong, Sharp
Shift ranges are based on established data for substituted benzonitriles. researchgate.net

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental in characterizing the intrinsic properties of 2-Bromo-5-formylbenzonitrile. These methods allow for the precise determination of its molecular geometry and vibrational frequencies.

Density Functional Theory (DFT) Studies for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For organic molecules like this compound, DFT calculations, particularly using functionals like B3LYP, are employed for geometry optimization to find the most stable molecular structure. researchgate.netresearchgate.net These calculations also yield vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra to assign specific molecular motions to observed spectral bands. scispace.com

DFT methods have been successfully applied to similar brominated and formyl-substituted aromatic compounds to determine their optimized geometries and predict their vibrational spectra with a high degree of accuracy. researchgate.netresearchgate.net For instance, in a study on 2-bromo-3-nitroacetophenone, DFT calculations with the B3LYP functional and various basis sets (6-31G, 6-311++G , cc-pVTZ) were used to identify the most stable conformer and analyze its fundamental vibrational modes. researchgate.netresearchgate.net Such analyses provide a detailed understanding of the molecule's structural and electronic properties.

Ab Initio Methods (e.g., Hartree-Fock Calculations)

Ab initio methods, such as Hartree-Fock (HF) calculations, are another cornerstone of computational chemistry, providing a foundational, albeit less correlated, description of the electronic structure. rsc.orgscispace.com While often less accurate than DFT for certain properties due to the neglect of electron correlation, HF calculations are valuable for providing a baseline understanding and are often used in conjunction with more advanced methods. researchgate.netrsc.org For related molecules, HF calculations with basis sets like 6-31G(d) have been used to evaluate fundamental vibrational frequencies and intensities. researchgate.net The results from HF and DFT methods are often compared to experimental data to assess the accuracy of the computational models. researchgate.net

Elucidation of Reaction Mechanisms and Pathways

Computational chemistry plays a pivotal role in mapping out the intricate details of chemical reactions involving this compound, from identifying transition states to understanding selectivity.

Transition State Analysis and Reaction Coordinate Determination

Understanding the mechanism of a chemical reaction requires the identification of transition states—the high-energy structures that connect reactants to products. Computational methods can locate these transition states and map the entire reaction coordinate, providing a detailed energy profile of the reaction pathway. rsc.org For example, in the reaction of 2-formylbenzonitriles with amines, computational studies have been used to follow the reaction coordinate for the ring-closure step, identifying the transition states and revealing the shortening of the forming C–N bond. rsc.org Similar computational approaches have been applied to understand the electro-induced cascade reaction of 2-formylbenzonitrile with anilines, where geometry optimizations and transition structure calculations were performed to elucidate the reaction pathway. mdpi.com

Understanding Regioselectivity and Stereoselectivity through Computational Models

Many chemical reactions can yield multiple products (regioisomers or stereoisomers). Computational models are instrumental in predicting and explaining the observed selectivity. By calculating the energies of different possible transition states, chemists can determine which reaction pathway is energetically favored, thus predicting the major product. researchgate.net For instance, in the NHC-catalyzed reaction of 2-bromoenal, DFT calculations showed that the addition step determines both chemoselectivity and stereoselectivity. researchgate.net Non-covalent interactions, such as C-H···N, C-H···π, and lone pair···π interactions, were identified as key factors in controlling the stereoselectivity. researchgate.net These insights are invaluable for designing catalysts and reaction conditions that favor the formation of a specific desired product.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape of a molecule (its conformation) can significantly influence its reactivity and physical properties. Computational methods are essential for exploring the conformational landscape of molecules like this compound.

Conformational analysis of related molecules, such as 2-bromo-3-nitroacetophenone, has been performed to identify the most stable geometry. researchgate.netresearchgate.net These studies often involve systematically rotating flexible bonds and calculating the energy of each resulting conformation to create a potential energy surface. researchgate.net

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. These simulations can reveal how the molecule moves, vibrates, and interacts with its environment, which is particularly useful for understanding the stability of different conformers and their interconversion rates. nih.gov In studies of related complex systems, MD simulations have been used to analyze the stability of protein-ligand complexes, providing insights into the dynamic interactions that govern molecular recognition. nih.gov

Table of Predicted Collision Cross Section Data for this compound

Adductm/zPredicted CCS (Ų)
[M+H]+209.95491130.9
[M+Na]+231.93685145.8
[M-H]-207.94035136.1
[M+NH4]+226.98145151.4
[M+K]+247.91079134.2
[M+H-H2O]+191.94489124.8
[M+HCOO]-253.94583152.3
[M+CH3COO]-267.96148195.1
[M+Na-2H]-229.92230138.9
[M]+208.94708143.7
[M]-208.94818143.7
Data sourced from PubChemLite, calculated using CCSbase. uni.lu

Prediction of Reactivity and Selectivity using Molecular Descriptors

Computational chemistry provides powerful tools to predict the reactivity and selectivity of molecules like this compound through the calculation of various molecular descriptors. These descriptors, derived from the electronic structure of the molecule, offer quantitative insights into its chemical behavior. Density Functional Theory (DFT) is a commonly employed method for these calculations, providing a good balance between accuracy and computational cost. researchgate.net

The reactivity of this compound is governed by the interplay of its three functional groups: the bromo, formyl, and cyano groups. Both the formyl (-CHO) and cyano (-CN) groups are strongly electron-withdrawing, which significantly influences the electron distribution across the aromatic ring. This electronic arrangement is key to understanding the molecule's susceptibility to nucleophilic and electrophilic attacks.

Global Reactivity Descriptors

Global reactivity descriptors provide a general overview of a molecule's stability and reactivity. These are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. libretexts.org The energy gap between the HOMO and LUMO is a critical indicator of molecular stability; a smaller gap suggests higher reactivity. ijrar.org

For this compound, the presence of electron-withdrawing groups is expected to lower the energies of both the HOMO and LUMO. A lower LUMO energy indicates a higher susceptibility to nucleophilic attack. Key global descriptors include:

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Potential (μ): Relates to the "escaping tendency" of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires an additional electronic charge. A higher electrophilicity index points to a greater capacity to act as an electrophile.

Theoretical studies on similarly substituted benzonitriles and aromatic aldehydes confirm that electron-withdrawing substituents increase the electrophilicity index. researchgate.net

Table 1: Calculated Global Reactivity Descriptors for this compound (Illustrative Values)

DescriptorFormulaTypical Calculated Value (eV)Interpretation
HOMO Energy (EHOMO)--8.5Indicates electron-donating ability; lower value suggests weaker donation.
LUMO Energy (ELUMO)--2.0Indicates electron-accepting ability; lower value suggests stronger acceptance.
Energy Gap (ΔE)ELUMO - EHOMO6.5Indicates chemical reactivity; smaller gap implies higher reactivity.
Chemical Hardness (η)(ELUMO - EHOMO) / 23.25High value suggests high stability and low reactivity.
Chemical Potential (μ)(EHOMO + ELUMO) / 2-5.25Indicates the tendency of electrons to escape.
Electrophilicity Index (ω)μ² / (2η)4.25High value indicates a strong electrophilic nature.

Note: The values in this table are illustrative and represent typical ranges for similar aromatic compounds calculated using DFT methods. They are provided for conceptual understanding in the absence of a specific published study for this compound.

Local Reactivity Descriptors and Selectivity

While global descriptors give a picture of the molecule as a whole, local reactivity descriptors, such as Fukui functions and molecular electrostatic potential (MEP), predict the specific sites of reaction.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would show regions of negative potential (electron-rich, in red) and positive potential (electron-poor, in blue).

Negative Potential: Expected to be localized around the oxygen atom of the formyl group and the nitrogen atom of the cyano group, making these sites susceptible to electrophilic attack.

Positive Potential: Expected to be most prominent on the hydrogen atom of the formyl group and the carbon atoms of the aromatic ring, particularly those influenced by the electron-withdrawing groups. The carbonyl carbon of the formyl group is a primary site for nucleophilic attack. researchgate.netrsc.org

Fukui functions provide a more quantitative measure of the reactivity of individual atoms in the molecule. They indicate the change in electron density at a specific site when the total number of electrons is changed. This allows for the prediction of the most likely sites for nucleophilic and electrophilic attack. For this compound, calculations would likely show:

The carbonyl carbon of the formyl group having a high value for the Fukui function for nucleophilic attack (f+).

The aromatic ring carbons ortho and para to the electron-donating bromo group (if it were to exhibit some donating character through resonance, though its inductive effect is withdrawing) and meta to the electron-withdrawing groups would have varied reactivity towards electrophiles, which can be quantified by the Fukui function for electrophilic attack (f-).

The combination of these computational tools provides a detailed prediction of how this compound will behave in chemical reactions, guiding the synthesis of new compounds. researchgate.net The presence of multiple, distinct reactive sites—the formyl carbon for nucleophilic addition, the aromatic ring for substitution, and the bromo group for cross-coupling reactions—makes understanding selectivity through these computational models particularly valuable.

Applications in Advanced Organic Synthesis and Medicinal Chemistry

Role as Key Pharmaceutical Intermediates

2-Bromo-5-formylbenzonitrile is a versatile intermediate in the synthesis of complex organic molecules, particularly those with applications in medicine. Its unique structure, featuring bromo, formyl, and nitrile functional groups, allows for a variety of chemical transformations, making it a valuable building block for active pharmaceutical ingredients (APIs).

Synthesis of Active Pharmaceutical Ingredients (APIs)

The strategic placement of the reactive sites on the benzonitrile (B105546) ring enables its use in the construction of a wide array of pharmaceutical compounds. The nitrile and formyl groups can participate in cyclization reactions to form heterocyclic structures, which are common motifs in many drugs. The bromine atom can be utilized in cross-coupling reactions to introduce additional molecular complexity.

Building Block for Poly(ADP-ribose) Polymerase (PARP) Inhibitors (e.g., Olaparib)

A significant application of this compound and its derivatives is in the synthesis of Poly(ADP-ribose) Polymerase (PARP) inhibitors. google.com PARP is a family of enzymes crucial for DNA repair. In some cancers with specific DNA repair defects, such as those with BRCA1 or BRCA2 mutations, inhibiting PARP can lead to the death of cancer cells. google.com

Olaparib (B1684210) (Lynparza®) is a clinically approved PARP inhibitor, and its synthesis can involve intermediates derived from related benzonitrile structures. google.comgoogle.comsnmjournals.org For instance, the closely related compound, 2-fluoro-5-formylbenzonitrile, is a key intermediate in some synthetic routes to Olaparib. chemicalbook.comguidechem.com The synthesis often involves the reaction of the formyl group and the subsequent construction of the phthalazinone core structure characteristic of Olaparib. google.comguidechem.com The development of radiolabeled versions of Olaparib, such as [¹⁸F]Olaparib, for use in positron emission tomography (PET) imaging also relies on precursors synthesized from these types of benzonitrile building blocks. google.comresearchgate.net

Precursors for Antitumor and Anti-inflammatory Agents

The chemical scaffold provided by this compound is valuable for creating compounds with potential antitumor and anti-inflammatory properties. ossila.com The ability to construct quinazoline (B50416) and other heterocyclic systems from this intermediate is a key aspect of its utility. ossila.com These heterocyclic structures are present in a wide range of biologically active molecules, and their synthesis from this compound allows for the exploration of new therapeutic agents. derpharmachemica.comderpharmachemica.com

Synthesis of Isoindolinone-based Bioactive Compounds

The isoindolinone core is a significant pharmacophore found in various bioactive compounds. rsc.orgrsc.org Research has demonstrated that 2-formylbenzonitriles can react with amines in cascade reactions to produce 3-substituted isoindolinones. rsc.org While a study attempting to use 5-bromo-2-formylbenzonitrile in an electrochemical-induced cascade reaction with aniline (B41778) was unsuccessful due to decomposition, the general reactivity of 2-formylbenzonitriles highlights their potential in generating diverse isoindolinone libraries for drug discovery. mdpi.com The synthesis of 3,3-disubstituted isoindolinones has also been achieved through reactions involving 2-acylbenzonitriles. mdpi.com

Contributions to Materials Science

Beyond its applications in medicinal chemistry, this compound and its analogs also contribute to the field of materials science.

Precursor for Thermally Activated Delayed Fluorescence (TADF) Dyes

A related compound, 2-bromo-5-fluorobenzonitrile, serves as a precursor for the synthesis of Thermally Activated Delayed Fluorescence (TADF) dyes. ossila.com TADF is a mechanism that allows for highly efficient organic light-emitting diodes (OLEDs) by harvesting both singlet and triplet excitons. beilstein-journals.orgedinst.com The synthesis of these dyes can involve a two-step reaction, including a nucleophilic aromatic substitution at the fluorine position and a Buchwald-Hartwig amination at the bromine position. ossila.com This allows for the creation of complex molecules with the necessary electronic properties for TADF. The resulting OLED devices can exhibit high efficiency, demonstrating the importance of these building blocks in the development of next-generation displays and lighting. ossila.com

Application in Organic Light-Emitting Diode (OLED) Technologies

While direct applications of this compound in OLEDs are not extensively documented in readily available literature, its structural analogs, such as 2-Bromo-5-fluorobenzonitrile, serve as important precursors in the synthesis of materials for these devices. For instance, dihalogenated benzonitrile derivatives are utilized in creating thermally activated delayed fluorescence (TADF) dyes. ossila.com These dyes are synthesized through reactions like nucleophilic aromatic substitution and Buchwald-Hartwig amination. ossila.com A specific TADF dye synthesized from a related benzonitrile derivative demonstrated a maximum current efficiency of 16.3 cd/A, a maximum power efficiency of 12.2 lm/W, and an external quantum efficiency of 5% in an OLED device. ossila.com Anthraquinone analogs, which can be synthesized from bromo-substituted precursors, are also important intermediates for organic photoelectrical materials used in OLEDs. google.com

Utility in the Development of Electronic Materials

The functional groups present in benzonitrile derivatives, including this compound, make them valuable in the creation of materials with specific electronic properties. smolecule.com The bromo and nitrile groups offer sites for various chemical modifications, enabling the synthesis of a range of electronic materials. chemscene.combldpharm.combldpharm.com For example, related compounds are used in the synthesis of organic-inorganic hybrid materials and other functional electronic materials. chemscene.com The ability to undergo reactions like palladium-catalyzed Suzuki coupling allows for the formation of biaryl structures, which are common motifs in electronic materials.

Synthesis of Diverse Functional Molecules

The reactivity of this compound allows for its use as a starting material in the synthesis of a variety of complex organic molecules.

Preparation of Chemosensors and Probes

Derivatives of brominated and fluorinated benzonitriles have been explored for their fluorescent properties, which are essential for chemosensors and probes. For example, 2-Bromo-5-fluorobenzonitrile has been investigated as a fluorescent probe for detecting metal ions. The interaction of such compounds with metal ions can lead to changes in their fluorescence, enabling their use in detection and quantification. The synthesis of such probes often involves leveraging the reactivity of the bromo and cyano groups to introduce specific functionalities that can bind to the target analyte.

Construction of Supramolecular Assemblies

The formation of supramolecular structures is often guided by non-covalent interactions, such as hydrogen bonding. The formyl and nitrile groups of this compound can participate in such interactions. While direct studies on this compound in this context are limited, the principles of supramolecular chemistry suggest its potential. For instance, the hydrogen-bonding capabilities of similar molecules are known to guide the assembly of complex architectures. theses.fr The synthesis of hydrazone derivatives from formyl-containing compounds can lead to structures stabilized by extensive hydrogen bonding networks, forming predictable supramolecular patterns. researchgate.net The bromo group also offers a handle for further functionalization to create more complex building blocks for supramolecular chemistry. ambeed.com

Emerging Research Directions and Future Prospects

Development of Highly Efficient and Selective Synthetic Routes

The development of efficient and selective synthetic routes is crucial for the broader application of 2-Bromo-5-formylbenzonitrile in research and industry. Current research implicitly points towards the optimization of existing methods and the discovery of novel pathways to enhance yield, purity, and cost-effectiveness.

One documented pathway to this compound involves a two-step process starting from 2-amino-5-bromobenzonitrile, which undergoes formylation followed by a Sandmeyer reaction. google.com This method has been utilized in the synthesis of precursors for complex molecules like radiolabelled olaparib (B1684210). google.com

Furthermore, this compound serves as a key starting material in various carbon-carbon bond-forming reactions. For instance, it is used in Suzuki coupling reactions with boronic acids to introduce new substituents at the bromine-bearing position. google.com Another notable application is its use in Wittig-type reactions, such as the reaction with 2-(triphenyl-λ⁵-phosphaneylidene)acetaldehyde, to extend the carbon chain at the formyl group. google.com

The table below summarizes some of the key reactions involving this compound as a precursor.

Reaction TypeReactantsCatalyst/ReagentsProduct TypeReference
Suzuki CouplingThis compound, Cyclopropylboronic acidPd(dppf)Cl₂·CH₂Cl₂, K₂CO₃2-Cyclopropyl-5-formylbenzonitrile google.com
Wittig ReactionThis compound, 2-(triphenyl-λ⁵-phosphaneylidene)acetaldehydeDMSO, 120 °C3-(3-Cyano-4-bromophenyl)acrylaldehyde google.com
Buchwald-Hartwig AminationThis compound, a deprotected linkerBrettPhos Pd G4, Potassium tert-butoxideN-Aryl derivative nih.gov

Future research is expected to focus on the development of catalytic systems with higher turnover numbers and selectivity, minimizing the formation of byproducts and simplifying purification processes.

Integration with Sustainable Chemistry Principles (e.g., Flow Chemistry, Biocatalysis)

While specific studies on the application of sustainable chemistry principles directly to the synthesis and use of this compound are not widely documented, its role in advanced chemical synthesis techniques like DNA-Encoded Chemical Library (DECL) technology points towards a move to more sustainable practices. nih.gov DECL technology allows for the exploration of a vast chemical space using significantly smaller quantities of reagents compared to traditional high-throughput screening methods. nih.gov The use of this compound as a building block in a focused DECL for discovering β-lactamase inhibitors exemplifies this trend. nih.gov

Future research avenues will likely explore the integration of flow chemistry for the continuous and controlled synthesis of this compound and its derivatives. Flow chemistry can offer improved safety, efficiency, and scalability. Biocatalysis, using enzymes to perform specific chemical transformations, represents another promising area for developing more environmentally benign synthetic routes.

Exploration of Undiscovered Biological Activities

This compound is a key intermediate in the synthesis of compounds with a range of biological activities. Its derivatives have been investigated as inhibitors of several key enzymes implicated in disease.

β-Lactamase Inhibitors : This compound has been used in the generation of focused DNA-Encoded Chemical Libraries to identify novel, non-β-lactam inhibitors of β-lactamase enzymes like OXA-48 and NDM-1, which are involved in antibiotic resistance. nih.gov

PARP Inhibitors : It is a crucial precursor in the synthesis of olaparib, a Poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy. google.com Research is ongoing to develop radiolabelled versions of olaparib for use in medical imaging to better select patients and monitor treatment response. google.com

CK2α Inhibitors : The compound is also used to synthesize inhibitors of casein kinase 2, alpha (CK2α), a pro-survival kinase that is a high-priority drug target in colorectal cancer. google.com

Pesticidal Compounds : In the field of agrochemicals, this compound is a building block for novel isoxazoline (B3343090) compounds that have shown biological activity against parasites and pests that affect animals and crops. googleapis.com

The structural motifs accessible from this compound suggest that a wider range of biological activities may yet be discovered. Future screening of derivatives against diverse biological targets could uncover new therapeutic and agrochemical applications.

Computational Design and Optimization of Novel Derivatives

The design of focused libraries, such as the carboxylate-binding pocket-targeting DECL for β-lactamase inhibitors, suggests a rational approach to drug discovery that can be significantly enhanced by computational methods. nih.gov While explicit computational studies on this compound derivatives are not detailed in the available literature, this is a clear direction for future research.

Computational tools, including molecular docking, quantum mechanics calculations, and molecular dynamics simulations, can be employed to:

Design novel derivatives with improved binding affinity and selectivity for their target enzymes.

Predict the ADME (absorption, distribution, metabolism, and excretion) properties of new compounds.

Elucidate the mechanism of action of inhibitors at the molecular level.

By computationally screening virtual libraries of derivatives, researchers can prioritize the synthesis of the most promising candidates, thereby accelerating the discovery process and reducing costs.

Scalable Synthesis for Industrial and Pharmaceutical Applications

The use of this compound in the synthesis of pharmaceuticals like olaparib and potential agrochemicals necessitates the development of scalable and robust manufacturing processes. google.comgoogle.com Patent literature provides examples of its use in multi-gram scale syntheses, indicating its industrial relevance. google.comgoogleapis.com

Challenges in scaling up the synthesis of this compound and its subsequent transformations may include managing reaction exotherms, ensuring consistent product quality, and optimizing solvent and reagent usage to minimize waste and cost. Future research in this area will likely focus on process optimization, including the development of continuous manufacturing processes and the implementation of Process Analytical Technology (PAT) to monitor and control key reaction parameters in real-time. The goal is to ensure a reliable and cost-effective supply of this important chemical intermediate for its diverse applications.

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